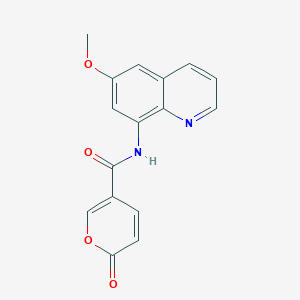

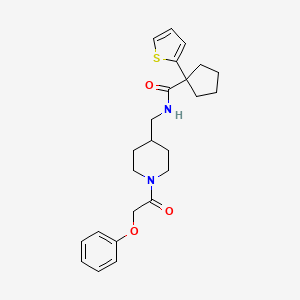

![molecular formula C18H17FN2O B2811360 N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide CAS No. 852137-33-8](/img/structure/B2811360.png)

N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide, also known as CUDC-101, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound has been extensively studied for its ability to inhibit multiple targets involved in cancer progression, making it a potential candidate for combination therapy.

Scientific Research Applications

Synthesis of 1,2,3-Trisubstituted Indoles

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This compound could potentially be used in this process, contributing to the rapid synthesis of trisubstituted indole libraries.

Photochromism Research

Although not directly related to “N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide”, research on similar compounds, such as 1-(1,2-dimethylindol-3-yl)-2-[2-methyl-5-(3-fluorophenyl)-3-thienyl]-3,3,4,4,5,5-hexafluorocyclopent-1-ene, has contributed to our understanding of photochromism . This compound could potentially be used in similar research, contributing to our understanding of how light affects the properties of certain compounds.

Biological and Clinical Applications

Indole derivatives, like “N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide”, are of wide interest because of their diverse biological and clinical applications . They are often considered as a “privileged scaffold” within the drug discovery arena .

Development of New Materials

Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles, substrates for asymmetric dearomatisation, and polymers and composite materials with energy storage and biomedical applications . This compound could potentially be used in the development of such materials.

Mechanism of Action

Target of Action

It is known that indole derivatives, such as this compound, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to changes in cellular function .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s stability is noted, with a mention that it is light sensitive and incompatible with strong oxidizing agents .

Result of Action

It is known that indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Action Environment

It is noted that the compound is stable but light sensitive , indicating that its efficacy and stability could be affected by exposure to light.

properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O/c1-12-9-14-10-13(7-8-17(14)21(12)2)11-20-18(22)15-5-3-4-6-16(15)19/h3-10H,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCYBPYBOAPCKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2811277.png)

![2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2811278.png)

![N-(4-butylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2811282.png)

![1-methyl-3-nonyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2811286.png)

![3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2811293.png)

![4-Methoxy-3-methyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2811294.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2811295.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2811299.png)

![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811300.png)